3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
This compound is a derivative of benzo[c][1,2,5]thiadiazole, which has been extensively researched for use in photovoltaics or as fluorescent sensors . It also contains a quinazoline-2,4(1H,3H)-dione group, which is a type of heterocyclic compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1H)-one and a BTZ bispinacol boronic ester .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The benzo[c][1,2,5]thiadiazole group is known to exhibit tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV .Chemical Reactions Analysis
The compound’s chemical reactivity could be influenced by its electron-deficient nature. For example, it has been reported that electron-deficient monomers based on the benzo[c][1,2,5]thiadiazole motif can be used to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Physical and Chemical Properties Analysis
The compound is likely to exhibit interesting optoelectronic and photophysical properties due to the presence of the benzo[c][1,2,5]thiadiazole and quinazoline-2,4(1H,3H)-dione groups .Mechanism of Action
Target of Action
The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
The compound interacts with its targets through a static quenching process . This process is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and quenching of PAAs . The compound’s unique PAA detection performance can be attributed to the static quenching process .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance . It has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .
Result of Action
The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .
Action Environment
Given the compound’s high stability, it can be inferred that it may maintain its efficacy under a variety of environmental conditions .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione are largely determined by its electron-deficient nature . This property allows it to interact with various biomolecules, including enzymes and proteins, through hydrogen bonding interactions
Cellular Effects
Preliminary research suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to confirm these findings and to elucidate the specific mechanisms involved.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-18(12-5-6-16-17(11-12)23-29-22-16)24-9-7-13(8-10-24)25-19(27)14-3-1-2-4-15(14)21-20(25)28/h1-6,11,13H,7-10H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHCUIOQNXOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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